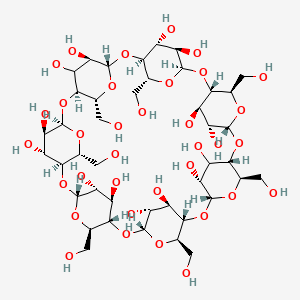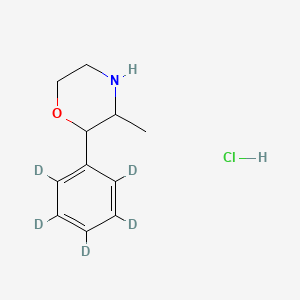
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in the phenyl ring makes this compound particularly interesting for research purposes, as deuterium can influence the metabolic stability and pharmacokinetic properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the deuterated phenyl ring. This can be achieved by using deuterated benzene or other deuterated precursors.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting the deuterated phenyl precursor with appropriate reagents such as ethylene oxide and ammonia.
Methylation: The methyl group is introduced at the 3-position of the morpholine ring using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted phenylmorpholine derivatives with various functional groups.
科学的研究の応用
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a probe in biological studies, particularly in understanding metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of deuterated drugs and other industrial applications where isotopic labeling is beneficial.
作用機序
The mechanism of action of 3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may act on neurotransmitter receptors, enzymes, or other biological targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (phendimetrazine)
- 2-Phenyl-5-methylmorpholine (isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (phenetrazine)
Uniqueness
3-Methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride is unique due to the presence of deuterium atoms in the phenyl ring. This isotopic substitution can enhance the compound’s metabolic stability and alter its pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
218.73 g/mol |
IUPAC名 |
3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/i2D,3D,4D,5D,6D; |
InChIキー |
VJNXVAVKCZJOFQ-CERKJNTMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(NCCO2)C)[2H])[2H].Cl |
正規SMILES |
CC1C(OCCN1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
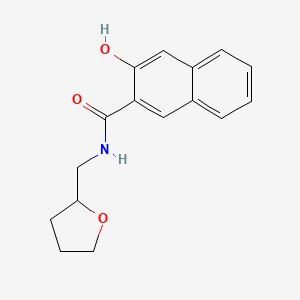
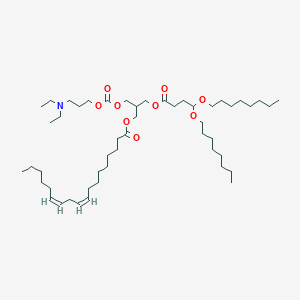
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
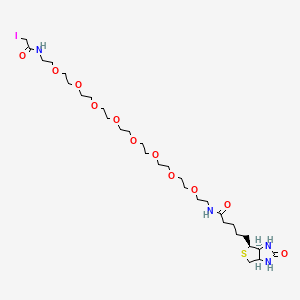

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
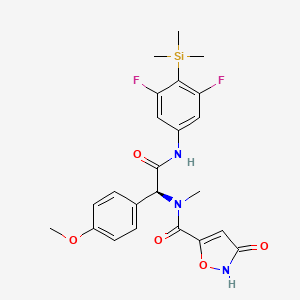
![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
